N-Methyl-N'-(3-methyl-5,6,7,8-tetrahydroquinolin-5-yl)thiourea
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Overview
Description
N-Methyl-N’-(3-methyl-5,6,7,8-tetrahydroquinolin-5-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-(3-methyl-5,6,7,8-tetrahydroquinolin-5-yl)thiourea typically involves the reaction of N-methylthiourea with 3-methyl-5,6,7,8-tetrahydroquinoline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-(3-methyl-5,6,7,8-tetrahydroquinolin-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-Methyl-N’-(3-methyl-5,6,7,8-tetrahydroquinolin-5-yl)thiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-Methyl-N’-(3-methyl-5,6,7,8-tetrahydroquinolin-5-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with proteins, potentially inhibiting their activity. Additionally, the quinoline moiety may interact with nucleic acids or other biomolecules, affecting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N’-(3-methyl-5,6,7,8-tetrahydroquinolin-8-yl)thiourea: A similar compound with a different substitution pattern on the quinoline ring.
N-Methyl-N’-(3-methylquinolin-5-yl)thiourea: Lacks the tetrahydro moiety, resulting in different chemical properties.
Uniqueness
N-Methyl-N’-(3-methyl-5,6,7,8-tetrahydroquinolin-5-yl)thiourea is unique due to its specific substitution pattern and the presence of both the thiourea and quinoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
62230-75-5 |
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Molecular Formula |
C12H17N3S |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
1-methyl-3-(3-methyl-5,6,7,8-tetrahydroquinolin-5-yl)thiourea |
InChI |
InChI=1S/C12H17N3S/c1-8-6-9-10(14-7-8)4-3-5-11(9)15-12(16)13-2/h6-7,11H,3-5H2,1-2H3,(H2,13,15,16) |
InChI Key |
SOGRCVGBYMBFQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCC2NC(=S)NC)N=C1 |
Origin of Product |
United States |
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